![molecular formula C15H20N2O2 B14124231 5-(tert-Butyl)-2-morpholinobenzo[d]oxazole](/img/structure/B14124231.png)
5-(tert-Butyl)-2-morpholinobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butyl)-2-morpholinobenzo[d]oxazole is a heterocyclic compound that features a five-membered oxazole ring fused with a benzene ring, along with a morpholine substituent and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2-morpholinobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with tert-butyl isocyanate to form an intermediate, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired oxazole derivative . The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-2-morpholinobenzo[d]oxazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced oxazole rings .
Scientific Research Applications
5-(tert-Butyl)-2-morpholinobenzo[d]oxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-2-morpholinobenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Morpholinobenzo[d]oxazole: Lacks the tert-butyl group, which may affect its stability and reactivity.
5-Methyl-2-morpholinobenzo[d]oxazole: Contains a methyl group instead of a tert-butyl group, leading to different steric and electronic effects.
5-(tert-Butyl)-2-piperidinobenzo[d]oxazole: Features a piperidine ring instead of a morpholine ring, which can influence its biological activity.
Uniqueness
5-(tert-Butyl)-2-morpholinobenzo[d]oxazole is unique due to the presence of both the tert-butyl group and the morpholine ring, which confer specific steric and electronic properties. These features can enhance its stability, reactivity, and potential biological activity compared to similar compounds .
Biological Activity
5-(tert-Butyl)-2-morpholinobenzo[d]oxazole is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings, including synthesis methods, biological activities, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : C14H18N2O
Molecular Weight : 230.30 g/mol
CAS Number :
The compound features a morpholine ring and a benzo[d]oxazole moiety, which are known for their diverse biological activities. The presence of the tert-butyl group is significant as it can influence the lipophilicity and overall pharmacokinetic properties of the compound.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Morpholine Ring : This can be achieved through the reaction of an appropriate amine with a suitable electrophile.
- Coupling Reactions : The benzo[d]oxazole moiety is introduced via coupling reactions, often employing palladium-catalyzed methods or other coupling strategies.
Biological Activity
This compound has been evaluated for several biological activities:
Antimicrobial Activity
Research has indicated that compounds containing the morpholino and benzo[d]oxazole structures exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases .
Tyrosinase Inhibition
A related study on compounds with similar scaffolds demonstrated potent inhibition of tyrosinase, an enzyme involved in melanin production. The IC50 values for some derivatives were significantly lower than that of established inhibitors like kojic acid, suggesting a strong potential for skin-related applications .
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy : A comparative study involving various derivatives of morpholino-benzoxazole compounds showed that this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Inhibition of Melanin Production : In experiments assessing the effect on B16F10 melanoma cells, the compound was found to reduce melanin content significantly, indicating its potential use in skin-whitening formulations .
- Mechanism of Action Studies : Kinetic studies using Lineweaver–Burk plots have elucidated the inhibition mechanism of tyrosinase by this compound, suggesting competitive inhibition with respect to substrate concentration .
Summary of Biological Activities
Activity | Effectiveness | IC50 / MIC Values |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | MIC comparable to antibiotics |
Anti-inflammatory | Inhibits pro-inflammatory cytokines | Not quantified |
Tyrosinase Inhibition | Strong inhibitor | IC50 values < 20 μM |
Properties
Molecular Formula |
C15H20N2O2 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
5-tert-butyl-2-morpholin-4-yl-1,3-benzoxazole |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)11-4-5-13-12(10-11)16-14(19-13)17-6-8-18-9-7-17/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
MNRWJMPTUJBHRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.